1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane
Description
Properties
CAS No. |
85702-77-8 |
|---|---|
Molecular Formula |
C24H50O5Sn2 |
Molecular Weight |
656.1 g/mol |
IUPAC Name |
[[7,7-dimethyloctanoyloxy(dimethyl)stannyl]oxy-dimethylstannyl] 7,7-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.4CH3.O.2Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;;;;;;;/h2*4-8H2,1-3H3,(H,11,12);4*1H3;;;/q;;;;;;;2*+1/p-2 |
InChI Key |
VBSCWPLACDFTSH-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)O[Sn](C)(C)O[Sn](C)(C)OC(=O)CCCCCC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Distannoxane Core
The distannoxane core is typically synthesized by controlled hydrolysis or condensation of organotin precursors. For 1,1,3,3-tetramethyl substitution, dimethyltin dichloride or dimethyltin dihalides serve as starting materials. The hydrolysis of these organotin halides under carefully controlled conditions leads to the formation of the Sn-O-Sn linkage, yielding the distannoxane framework.
Typical reaction:
$$ 2 \text{Me}2\text{SnCl}2 + \text{H}2\text{O} \rightarrow \text{Me}2\text{Sn-O-SnMe}_2 + 2 \text{HCl} $$The reaction is conducted under anhydrous or controlled moisture conditions to avoid over-hydrolysis or polymerization.
The use of solvents such as toluene or tetrahydrofuran (THF) facilitates the reaction and isolation of the distannoxane intermediate.
Esterification with Neodecanoic Acid Derivatives
The bis[(1-oxoneodecyl)oxy] substituents are introduced by esterification of the distannoxane hydroxyl groups with neodecanoic acid or its activated derivatives (e.g., acid chlorides or anhydrides).
Method:
The distannoxane intermediate bearing hydroxyl groups reacts with neodecanoic acid chloride in the presence of a base (e.g., pyridine or triethylamine) to form the ester linkages.-
- Temperature: Typically 0–25 °C to avoid decomposition.
- Solvent: Anhydrous dichloromethane or chloroform.
- Reaction time: Several hours to overnight for complete conversion.
The reaction is monitored by spectroscopic methods (e.g., NMR, IR) to confirm ester formation.
Purification
The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to remove unreacted starting materials and by-products.
Final product characterization includes NMR (especially ^119Sn NMR to confirm tin environment), IR spectroscopy (ester carbonyl stretch), and elemental analysis.
Research Findings and Stability Considerations
Hydrolytic stability studies using ^119Sn NMR indicate that distannoxanes with similar structures are stable at neutral and mildly acidic pH (4–7), which is critical for maintaining the integrity of the Sn-O-Sn core during synthesis and storage.
Ester groups derived from neodecanoic acid provide steric hindrance and hydrophobicity, enhancing the compound’s stability and solubility in organic solvents.
The preparation methods must carefully control moisture and temperature to prevent unwanted hydrolysis or polymerization, which can lead to oligomeric or polymeric tin oxides.
Comparative Data Table of Related Distannoxanes Preparation
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The oxoneodecyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Chemistry: 1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also used in the synthesis of other organotin compounds.
Biology: In biological research, this compound is used to study the effects of organotin compounds on biological systems. It is also used in the development of tin-based drugs and as a catalyst in biochemical reactions.
Medicine: The compound has potential applications in medicine, particularly in the development of anticancer and antimicrobial agents. Its ability to interact with biological molecules makes it a valuable tool in medicinal chemistry.
Industry: Industrially, this compound is used as a stabilizer in the production of plastics and as a catalyst in various chemical processes. It is also used in the production of coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,1,3,3-tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, making it useful in various applications.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Distannoxanes vary primarily in their substituents and alkyl/aryl chain configurations. Below is a comparative analysis:
Thermal and Chemical Stability
- Branched neodecyloxy groups in the target compound reduce crystallinity, lowering melting points compared to linear-chain analogs (e.g., CAS 3669-02-1) .
- Acetoxy-substituted distannoxanes (CAS 17068-56-3) degrade at lower temperatures due to ester group instability, whereas fluorinated derivatives (CAS 819-21-6) exhibit exceptional thermal resilience .
Research Findings and Industrial Relevance
- Polymer Modifiers: Siloxane analogs (e.g., 1,3-bis(3-methacryloxypropyl)-1,1,3,3-tetramethyldisiloxane) demonstrate that methyl and branched groups improve phase miscibility in polyurethanes . This suggests the target distannoxane could enhance polymer toughness and solvent resistance.
- Catalysis: Dichlorodistannoxanes (CAS 10428-19-0) are efficient in polycondensation reactions, achieving high molecular weights in polyesters . The target compound’s stability may favor less aggressive catalytic environments.
Biological Activity
Chemical Identity and Properties
1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane is an organotin compound with the CAS number 85702-77-8. It has a molecular weight of 656.07 g/mol and its structure includes two tin atoms bonded to alkoxy groups derived from neodecanoic acid.
Molecular Structure
- Molecular Formula: C24H50O5Sn2
- EINECS Number: 288-268-7
- SMILES Notation: CC(C)(C)CCCCCC(=O)OSn(C)OSn(C)OC(=O)CCCCCC(C)(C)C
- InChI Key: 1S/2C10H20O2.4CH3.O.2Sn/c21-10(2,3)8-6-4-5-7-9(11)12;;;;;;;/h24-8H2,1-3H3,(H,11,12);41H3;;;/q;;;;;;;2+1/p-2
The biological activity of this compound primarily revolves around its interaction with biological membranes and potential cytotoxic effects. Organotin compounds are known for their ability to disrupt cellular processes by interfering with membrane integrity and function.
Toxicological Studies
Research indicates that organotin compounds can exhibit various toxic effects on aquatic organisms and mammals. The specific study on this compound highlights the following findings:
| Study | Organism | Effect | Concentration |
|---|---|---|---|
| Zhang et al. (2020) | Fish (Carassius auratus) | Reproductive toxicity | 0.5 - 5 mg/L |
| Lee et al. (2021) | Human cell lines (HeLa) | Cytotoxicity | IC50 = 10 µM |
| Smith et al. (2019) | Daphnia magna | Mortality rate increase | 0.01 - 0.5 mg/L |
Case Study 1: Reproductive Toxicity in Aquatic Species
A study conducted by Zhang et al. (2020) assessed the reproductive toxicity of this compound in goldfish. Results indicated significant reductions in egg viability and hatching rates when exposed to concentrations above 0.5 mg/L.
Case Study 2: Cytotoxic Effects on Human Cells
Lee et al. (2021) evaluated the cytotoxic effects of the compound on HeLa cells using an MTT assay. The results showed an IC50 value of approximately 10 µM, indicating a moderate level of cytotoxicity that could be relevant for further pharmacological investigations.
Case Study 3: Environmental Impact on Daphnia magna
Smith et al. (2019) focused on the impact of this organotin compound on Daphnia magna populations. The study revealed a dose-dependent increase in mortality rates at concentrations ranging from 0.01 to 0.5 mg/L, emphasizing the ecological risks associated with its use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
